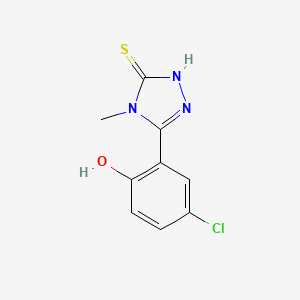

4-氯-2-(5-巯基-4-甲基-4H-1,2,4-三唑-3-基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

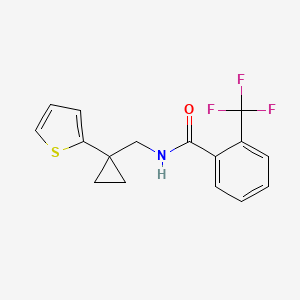

The compound “4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol” is a derivative of 1,2,4-triazole . Triazole compounds are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered ring structure . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of a similar compound, “4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one”, was performed starting from “4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” by four steps . Then it was converted to the corresponding Schiff base by using 4-methoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound , is characterized by the presence of two carbon and three nitrogen atoms in the five-membered ring structure . This structure allows them to form specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present in the molecule . For instance, the synthesis of a similar compound involved reactions with various ester ethoxycarbonylhydrazones and several primary amines .科学研究应用

腐蚀抑制

对三唑衍生物的席夫碱的研究,包括与目标化合物在结构上相关的那些,已显示出作为金属缓蚀剂的有希望的结果。这些化合物通过在其表面形成保护层有效地保护金属,从而显着降低了在盐酸溶液等腐蚀性环境中的腐蚀速率。抑制效率很大程度上归因于这些分子在金属表面的吸附,遵循朗缪尔吸附等温模型,其性能受分子结构的影响,这是通过密度泛函理论 (DFT) 计算评估的 (Ansari, Quraishi, & Singh, 2014)。

抗菌活性

已合成三唑衍生物,与 4-氯-2-(5-巯基-4-甲基-4H-1,2,4-三唑-3-基)苯酚密切相关,并对其抗菌性能进行了评估。这些化合物表现出显着的抗菌和抗真菌活性,这已通过结构分析和生物学评估得到证实。这些研究包括合成新化合物及其对各种微生物菌株的测试,突出了三唑衍生物作为有效抗菌剂的潜力 (Hui et al., 2000)。

酶抑制

对三唑的席夫碱衍生物的研究表明,这些化合物可以作为酪氨酸酶的有效抑制剂,酪氨酸酶是参与黑色素生物合成的酶。这些研究表明,此类化合物可以抑制酶活性,为与黑色素过度产生相关的疾病提供潜在的治疗途径。抑制效应归因于这些化合物与酶相互作用的能力,这得到了包括荧光猝灭和分子模拟分析在内的各种分析技术的支持 (Yu et al., 2015)。

作用机制

Target of Action

Similar compounds with a 1,2,4-triazole nucleus have shown good antimicrobial activities .

Mode of Action

It is known that the antibacterial activity of similar compounds is determined by measuring the diameter of the inhibition zone , suggesting that these compounds may inhibit bacterial growth.

Biochemical Pathways

Similar compounds have been shown to exhibit antimicrobial activities, suggesting that they may interfere with essential biochemical pathways in microorganisms .

Pharmacokinetics

The minimum inhibitory concentration (mic) is often used to measure the effectiveness of antimicrobial compounds , which can give some insight into the bioavailability of the compound.

Result of Action

Similar compounds have shown good antimicrobial activities against test microorganisms , suggesting that this compound may also have antimicrobial effects.

Action Environment

The electrochemically anticorrosive behavior of similar compounds has been studied , suggesting that environmental factors such as pH and temperature may influence the action of this compound.

未来方向

The future directions in the research and development of 1,2,4-triazole derivatives, including “4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol”, could involve the design and synthesis of new derivatives with enhanced biological activities and improved safety profiles . In silico pharmacokinetic and molecular modeling studies could also be useful in guiding the rational design and development of new target-oriented 1,2,4-triazolo-based drugs .

属性

IUPAC Name |

3-(5-chloro-2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHGWLRIAHNQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)

![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)

amino]-1-benzofuran-3-carboxylate](/img/structure/B2810950.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)

![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)